CCG215022

Cardiovascular Research Heart Failure GPCR Signaling

Heart failure research requires simultaneous interrogation of GRK2-driven βAR desensitization and GRK5-mediated hypertrophic remodeling. Single-target inhibitors (e.g., GSK180736A) leave GRK5 pathways unaddressed. CCG215022 solves this with dual nanomolar potency. • GRK2 IC50 = 0.15 μM; GRK5 IC50 = 0.38 μM; 800-fold selective over PKA (IC50 120 μM). • Validated by GRK5·CCG215022 co-crystal structure (PDB 4WNK, 2.4 Å) for computational docking. • 20-fold more potent than paroxetine in murine cardiomyocyte contractility assays at 0.5 μM. Supplied with rigorous analytical documentation for reproducible experimental outcomes.

Molecular Formula C26H22FN7O3
Molecular Weight 499.5 g/mol
Cat. No. B606539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG215022
SynonymsCCG215022;  CCG 215022;  CCG-215022.
Molecular FormulaC26H22FN7O3
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5
InChIInChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37)
InChIKeyBLMBNKDQXGINRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCG215022 GRK2/GRK5 Dual Inhibitor


CCG215022 (CAS 1813527-81-9) is a potent dual inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK5, developed through a structure-based drug design campaign. It exhibits IC50 values of 0.15 μM (GRK2) and 0.38 μM (GRK5) [1]. Key comparators include GSK180736A (GRK2-selective, IC50 0.77 μM) , CMPD101 (GRK2/3-selective) [2], and paroxetine (modest GRK2 inhibitor, IC50 1.4–14 μM) [3].

CCG215022 vs. GRK2/GRK5 Alternatives


GRK2 and GRK5 are both upregulated in heart failure but mediate distinct pathological pathways: GRK2 primarily drives β-adrenergic receptor (βAR) desensitization, while GRK5 promotes maladaptive cardiac hypertrophy and fibrosis through non-GPCR transcriptional activity [1]. Single-target inhibition of GRK2 (e.g., GSK180736A) fails to address GRK5-mediated remodeling, whereas GRK2/3 inhibitors (e.g., CMPD101) lack GRK5 coverage entirely [2]. CCG215022's dual GRK2/GRK5 nanomolar potency distinguishes it from both classes .

CCG215022 Head-to-Head Comparisons


Cardiomyocyte Contractility vs Paroxetine

CCG215022 demonstrates 20-fold greater potency than paroxetine in restoring murine cardiomyocyte contractility. At a concentration of 0.5 μM, CCG215022 significantly increases contractility, whereas paroxetine requires substantially higher concentrations to achieve a comparable effect [1].

Cardiovascular Research Heart Failure GPCR Signaling Cardiomyocyte Contractility

GRK2/GRK5 Potency vs GSK180736A

CCG215022 is 5.1-fold more potent against GRK2 (IC50 0.15 μM) than its parent compound GSK180736A (IC50 0.77 μM) [1]. Unlike GSK180736A, which exhibits 300- to >400-fold selectivity against GRK5 , CCG215022 maintains nanomolar potency against GRK5 (IC50 0.38 μM) [1].

Kinase Inhibitor Selectivity GRK2 Inhibition GRK5 Inhibition Structural Biology

GRK Subtype Selectivity vs CMPD101

CMPD101 is a GRK2/3-selective inhibitor with IC50 values of 18–35 nM for GRK2 and 5.4–32 nM for GRK3, but exhibits weak potency against GRK5 (IC50 2.3 μM) [1]. In contrast, CCG215022 potently inhibits both GRK2 (IC50 0.15 μM) and GRK5 (IC50 0.38 μM) [2].

GRK2 Inhibitor GRK3 Inhibitor GRK5 Inhibitor Kinase Selectivity

Off-Target Kinase Selectivity

CCG215022 demonstrates substantial selectivity against protein kinase A (PKA) with an IC50 of 120 μM, representing ~800-fold selectivity over GRK2 and ~316-fold over GRK5 . Against GRK1, CCG215022 shows an IC50 of 3.9 μM, a 26-fold selectivity margin relative to GRK2 .

Kinase Selectivity Off-Target Profiling PKA GRK1

GRK5 Co-Crystal Structure

A 2.4 Å resolution crystal structure of the GRK5·CCG215022 complex (PDB ID: 4WNK) reveals that CCG215022's 2-pyridylmethyl amide side chain forms three additional hydrogen bonds in the hydrophobic subsite, including one with the catalytic lysine (Lys220) [1]. This structural feature is absent in the parent compound GSK180736A.

X-ray Crystallography GRK5 Structure-Based Drug Design PDB 4WNK

CCG215022 Research Applications


Heart Failure and Cardiac Remodeling

CCG215022 is the rational selection for studies requiring simultaneous inhibition of both GRK2 and GRK5, as both kinases are upregulated in failing human myocardium and drive distinct pathological processes—βAR desensitization (GRK2) and maladaptive hypertrophy/fibrosis (GRK5) [1]. Single-target GRK2 inhibitors (e.g., GSK180736A) or GRK2/3 inhibitors (e.g., CMPD101) fail to address GRK5-mediated remodeling pathways [2].

SAR Studies with GRK5 Co-Crystal

The publicly available GRK5·CCG215022 crystal structure (PDB 4WNK, 2.4 Å resolution) provides a validated template for computational docking, molecular dynamics simulations, and structure-guided optimization of novel dual GRK2/GRK5 inhibitors [1]. The structural data reveal critical hydrogen-bonding interactions that differentiate CCG215022 from GSK180736A.

Cardiomyocyte Contractility Assays

CCG215022 at 0.5 μM significantly increases murine cardiomyocyte contractility—a 20-fold potency advantage over paroxetine in the same functional assay [1]. This well-characterized effective concentration enables reproducible experimental design in primary cardiomyocyte models of β-adrenergic signaling.

GRK2/GRK5 Kinase Profiling

With IC50 values of 0.15 μM (GRK2) and 0.38 μM (GRK5) and 800-fold selectivity over PKA (IC50 120 μM) [1], CCG215022 provides a validated tool compound for interrogating GRK2/GRK5-dependent signaling with minimal confounding effects from PKA, a central cAMP effector widely involved in cellular physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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